Lys-SMCC-DM1

Catalog No.
S11194241
CAS No.
M.F
C53H75ClN6O15S
M. Wt
1103.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lys-SMCC-DM1

Product Name

Lys-SMCC-DM1

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

InChI Key

UBRZDBDIKWWPEN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Lysine-SMCC-DM1 is a significant compound in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). It is derived from the combination of a maytansinoid drug, DM1, with a linker known as N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This compound is primarily recognized for its role in the ADC ado-trastuzumab emtansine (T-DM1), which targets human epidermal growth factor receptor 2 (HER2) overexpressing breast cancer cells. The structure of Lysine-SMCC-DM1 allows it to be released from the ADC within lysosomes, where it exerts its cytotoxic effects by disrupting microtubule function, ultimately leading to cancer cell death .

The chemical behavior of Lysine-SMCC-DM1 involves several key reactions:

  • Linker Cleavage: Upon internalization of the ADC into cancer cells, the linker SMCC undergoes hydrolytic cleavage in the acidic environment of lysosomes. This process releases DM1, which can then bind to tubulin and inhibit microtubule polymerization .
  • Lysosomal Escape: Research indicates that Lysine-SMCC-DM1 can escape lysosomes via transport proteins such as SLC46A3, which facilitates its entry into the cytoplasm where it can exert its effects more effectively .
  • Metabolism: Following release from the ADC, Lysine-SMCC-DM1 can be metabolized further in the liver and other tissues, producing various metabolites that may influence its pharmacokinetics and efficacy .

Lysine-SMCC-DM1 exhibits potent biological activity as a cytotoxic agent. Its mechanism of action primarily involves:

  • Microtubule Disruption: DM1 inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
  • Targeted Delivery: As part of an ADC, Lysine-SMCC-DM1 provides a targeted approach to deliver cytotoxic agents specifically to HER2-overexpressing cells, minimizing damage to normal tissues .

The efficacy of this compound has been linked to its ability to overcome some resistance mechanisms associated with traditional chemotherapy.

The synthesis of Lysine-SMCC-DM1 involves several steps:

  • Preparation of Linker: The SMCC linker is synthesized through standard organic chemistry techniques, allowing for the introduction of maleimido groups that can react with thiols.
  • Conjugation with Maytansinoid: The maytansinoid DM1 is conjugated to the linker via a stable thioether bond. This reaction typically occurs under controlled conditions to ensure optimal yield and maintain the biological activity of both components .
  • Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted components and ensure the quality of the final product.

Lysine-SMCC-DM1 is primarily used in:

  • Cancer Therapy: It is a key component of T-DM1, which is approved for treating HER2-positive breast cancer. Its design allows for targeted delivery and reduced systemic toxicity compared to conventional chemotherapy.
  • Research: It serves as a model compound for studying ADC mechanisms and optimizing drug delivery systems in oncology .

Studies have shown that Lysine-SMCC-DM1 interacts with various cellular components:

  • Transport Proteins: SLC46A3 has been identified as a crucial transporter that facilitates the escape of Lysine-SMCC-DM1 from lysosomes into the cytoplasm, enhancing its cytotoxic efficacy .
  • Tumor Microenvironment: The compound's effectiveness can vary based on tumor heterogeneity and microenvironmental factors, influencing uptake and distribution within tumors .

Several compounds are similar to Lysine-SMCC-DM1 in terms of their structure and function within ADCs. Here are some notable examples:

Compound NameLinker TypeMechanism of ActionUnique Features
Ado-trastuzumab emtansine (T-DM1)N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateMicrotubule inhibitionContains trastuzumab targeting HER2
Monomethyl auristatin E (MMAE)Non-cleavable linkerMicrotubule disruptionHigher lipophilicity; bystander effect
Sar3419Disulfide-based linkerMicrotubule inhibitionDifferent linker chemistry affects stability
Inotuzumab ozogamicinHydrazone linkerDNA damage inductionUsed primarily for hematological malignancies

Lysine-SMCC-DM1 stands out due to its specific targeting mechanism via HER2 and its unique stability profile in comparison with other linkers used in ADCs.

Molecular Composition and Structural Domains

DM1 Cytotoxic Warhead: Maytansine Derivative Analysis

The DM1 component of Lys-SMCC-DM1 is a semi-synthetic derivative of maytansine, a potent microtubule-disrupting agent isolated from microbial sources. Structurally, DM1 retains the core ansamacrolide scaffold of maytansine, characterized by a 19-membered lactam ring fused to a bicyclic aromatic system [2] [4]. Critical modifications include the addition of a methoxy group at position C-20 and a hydroxyl group at C-21, which enhance solubility while maintaining picomolar-level tubulin-binding affinity [2] [7]. The thiol-containing side chain at position C-3 enables covalent conjugation to the SMCC linker, a feature absent in native maytansine [3] [5].

DM1 exerts its cytotoxic effect through stoichiometric inhibition of β-tubulin polymerization, disrupting mitotic spindle assembly and triggering apoptosis in dividing cells [2] [4]. In vitro studies demonstrate potent activity against HER2-positive breast cancer cell lines, with IC50 values of 24.8 nM (KPL-4) and 40.5 nM (MDA-MB-468), highlighting its selectivity for rapidly proliferating cells [2]. The molecule’s lipophilic nature (logP ≈ 3.2) necessitates conjugation to antibody carriers for targeted delivery, as free DM1 exhibits poor tumor penetration and systemic toxicity [4] [7].

SMCC Heterobifunctional Crosslinker: NHS Ester-Maleimide Bridge

The succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker serves as the molecular bridge between DM1 and lysine residues on the antibody backbone. This 8.3 Å spacer features two distinct reactive groups:

  • N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (ε-amino groups of lysine) at pH 7–9 to form stable amide bonds [5] [6].
  • Maleimide: Forms thioether linkages with cysteine thiols (in DM1) at pH 6.5–7.5 [3] [5].

The cyclohexane bridge in SMCC confers exceptional stability compared to linear maleimide-NHS linkers, reducing hydrolysis rates in physiological conditions [5] [6]. This stability ensures minimal premature payload release during systemic circulation, a critical factor in ADC pharmacokinetics [7]. Molecular dynamics simulations reveal that the cyclohexane moiety induces a staggered conformation, sterically shielding the maleimide group from nucleophilic attack while maintaining linker flexibility [1] [5].

Lysine Conjugation Site Specificity

Lys-SMCC-DM1 derives its name from the ε-amino group of lysine residues that form amide bonds with the SMCC linker. Immunoglobulin G (IgG) antibodies contain ≈80 lysine residues, with ≈20–30 solvent-accessible sites available for conjugation [6]. The conjugation process follows stochastic kinetics, resulting in a heterogeneous mixture of drug-to-antibody ratios (DARs). However, analytical studies using high-resolution mass spectrometry have identified preferential modification at lysine residues proximal to the antibody’s complementarity-determining regions (CDRs), which may influence antigen-binding affinity [6] [7].

The lysine-SMCC-DM1 linkage demonstrates remarkable stability across pH 4–9, with <5% hydrolytic cleavage observed over 72 hours in serum [6] [7]. This stability contrasts with histidine-conjugated ADCs, which show pH-dependent degradation in lysosomal compartments. Nuclear magnetic resonance (NMR) studies confirm that the tetrahedral geometry of the amide bond restricts rotational freedom, minimizing steric clashes with adjacent antibody domains [1] [6].

Stereochemical Considerations and 3D Conformational Stability

Lys-SMCC-DM1 contains 12 chiral centers distributed across three structural domains:

  • DM1 ansamacrolide core: 7 stereocenters (C-3, C-5, C-9, C-12, C-16, C-20, C-21)
  • SMCC linker: 2 stereocenters (cyclohexane ring)
  • Lysine conjugation site: 3 stereocenters (amide bond configuration) [1] [5]

The C-3 position of DM1 exhibits R-configuration, critical for maintaining hydrogen bonding with Asn258 and Asp226 in β-tubulin’s vinca domain [4] [7]. Molecular docking simulations demonstrate that inversion at C-3 reduces tubulin-binding affinity by >100-fold [4].

Conformational analysis via X-ray crystallography reveals that the SMCC linker adopts a chair conformation in cyclohexane, positioning the maleimide group perpendicular to the NHS ester [5]. This spatial arrangement minimizes intramolecular interactions between the antibody and payload, reducing aggregation propensity [1] [5]. However, the compound’s large molecular weight (1103.7 g/mol) and flexibility (18 rotatable bonds) pose challenges for 3D structure determination, necessitating hybrid approaches combining cryo-EM and computational modeling [1] [7].

Comparative Analysis with Related ADC Metabolites

MCC-DM1 vs. Lys-SMCC-DM1

MCC-DM1 (maleimidomethyl cyclohexane-1-carboxylate-DM1) represents the intermediate metabolite formed after proteolytic antibody degradation. Unlike Lys-SMCC-DM1, MCC-DM1 lacks the lysine-amide bond, featuring a free carboxylic acid group instead [7]. This structural difference alters cellular uptake kinetics:

  • Lys-SMCC-DM1: Relies on endocytic pathways (clathrin-mediated) for intracellular delivery [2] [7].
  • MCC-DM1: Passive diffusion across membranes due to increased lipophilicity (logP ≈ 4.1) [4] [7].

Plasma concentrations of Lys-SMCC-DM1 remain <6.4 ng/mL following T-DM1 administration, compared to 122 ng/mL for MCC-DM1, reflecting rapid lysosomal processing [7].

DM4 Derivatives: Structural and Functional Divergence

DM4, a maytansinoid analog with a disulfide linker, differs from DM1 in three key aspects:

  • C-4 modification: Replacement of methoxy with methyl sulfhydryl group
  • Linker chemistry: Cleavable disulfide vs. non-cleavable thioether (SMCC)
  • Metabolic pathway: Thiol-dependent payload release vs. protease-mediated cleavage [3] [7]

These differences confer distinct pharmacological profiles:

ParameterDM1 (Lys-SMCC-DM1)DM4
Tubulin IC500.08 nM0.12 nM
Plasma Stability (t½)120 h48 h
Bystander EffectLowHigh

The superior plasma stability of Lys-SMCC-DM1 makes it preferable for ADCs targeting solid tumors, while DM4 derivatives excel in hematological malignancies requiring rapid payload release [2] [7].

Stepwise Synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine Intermediate

The synthesis of Lysine-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine involves a carefully orchestrated stepwise approach that begins with the formation of the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine intermediate. This critical intermediate represents a pivotal compound in antibody-drug conjugate technology, serving as the foundation for targeted cancer therapeutics [2] [3].

The initial step in this synthetic pathway involves the conjugation of Mertansine to the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker through a highly selective thiol-maleimide reaction. Mertansine, with the molecular formula C₃₅H₄₈ClN₃O₁₀S and molecular weight of 738.29 daltons, serves as a potent microtubule inhibitor that binds at the rhizoxin binding site of tubulin [4] [5]. The compound exhibits remarkable cytotoxic potency, with half-maximal inhibitory concentrations in the picomolar range, making it an ideal payload for antibody-drug conjugate applications [6] [7].

The synthesis begins with the preparation of Mertansine through a reduction process involving N²'-deacetyl-N²'-(3-methyldithio-1-oxopropyl)-maytansine. The reduction reaction utilizes dithiothreitol in potassium phosphate buffer at pH 7.5 containing ethylenediaminetetraacetic acid. This reaction proceeds under argon atmosphere at room temperature and typically reaches completion within three hours, yielding the thiol-containing Mertansine with 76% efficiency [5].

Following Mertansine preparation, the critical conjugation step involves the reaction between the thiol group of Mertansine and the maleimide functionality of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. This hetero-bifunctional crosslinker contains both N-hydroxysuccinimide ester and maleimide reactive groups, providing selectivity for amine and thiol functionalities respectively [8]. The molecular formula of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate is C₁₆H₁₈N₂O₆, with a molecular weight of 334.33 daltons [9].

The maleimide-thiol conjugation proceeds through a Michael addition mechanism, forming a stable thioether linkage that cannot be cleaved by reducing agents [10]. This reaction demonstrates exceptional selectivity, with maleimide groups showing approximately 1000-fold greater reactivity toward sulfhydryl groups compared to primary amines at pH 7 [11]. The reaction conditions require careful pH control between 6.5 and 7.5 to maintain optimal selectivity and prevent unwanted side reactions [10] [11].

Experimental protocols for this synthesis typically employ a mixture of acetonitrile and phosphate buffer in a 2:1 volume ratio, with the reaction proceeding under argon atmosphere at room temperature. The reaction is monitored by high-performance liquid chromatography, with complete conversion of starting materials typically achieved within 2 hours [12]. The crude product undergoes purification using preparative high-performance liquid chromatography, followed by lyophilization to obtain the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine intermediate as a white powder with yields exceeding 95% [12].

The resulting intermediate exhibits a molecular formula of C₅₃H₇₅ClN₆O₁₅S with a molecular weight of 1103.7 daltons [13] [2]. This compound serves as the active metabolite of the clinically approved antibody-drug conjugate trastuzumab emtansine, demonstrating its therapeutic relevance [2] [3]. The intermediate maintains the cytotoxic properties of Mertansine while providing the necessary reactive N-hydroxysuccinimide ester functionality for subsequent antibody conjugation [3].

Storage conditions for the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine intermediate require temperature control at -20°C for short-term storage or -80°C for extended periods. The compound maintains stability under these conditions for 3 to 6 months, depending on storage temperature [12]. Moisture sensitivity necessitates desiccated storage conditions to prevent hydrolysis of the reactive ester functionality [11].

Lysine-Directed Conjugation to Monoclonal Antibodies

The conjugation of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine to monoclonal antibodies through lysine residues represents a widely adopted strategy in antibody-drug conjugate development. This approach leverages the abundance and surface accessibility of lysine residues on immunoglobulin G molecules, which typically contain over 80 lysine residues with more than 20 exhibiting high solvent accessibility [14] [15].

The lysine-directed conjugation strategy employs the reactivity of epsilon-amino groups on lysine residues toward N-hydroxysuccinimide esters. This reaction proceeds through nucleophilic attack of the unprotonated amine on the activated ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide [16] [17]. The reaction mechanism demonstrates high selectivity for primary amines under physiological to slightly alkaline conditions, with optimal reactivity observed in the pH range of 7.2 to 9.0 [17].

Immunoglobulin G1 antibodies present approximately 90 lysine residues as potential conjugation sites, though kinetic preferences result in conjugation occurring at 8 to 10 preferred sites under optimized process conditions [15]. This selectivity arises from differences in the local chemical environment of lysine residues, with surface-exposed residues in flexible regions showing enhanced reactivity compared to those buried within the protein structure or located in rigid secondary structure elements [14].

The conjugation process typically involves adjustment of the antibody solution to appropriate buffer conditions, followed by addition of the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Mertansine intermediate. Standard protocols employ conjugation buffers containing 100 millimolar sodium phosphate and 150 millimolar sodium chloride at pH 7.25 [18]. The antibody concentration is adjusted to 2 milligrams per milliliter, with the drug-linker intermediate added at 15-fold molar excess relative to the antibody [18].

Reaction conditions require careful temperature control, with conjugation typically proceeding at 32°C for optimized reaction kinetics. The reaction time varies from 2 to 24 hours depending on the desired drug-to-antibody ratio and drug distribution profile [18]. Shorter reaction times favor lower drug loading, while extended incubation periods result in higher drug-to-antibody ratios with increased heterogeneity [18].

The conjugation reaction yields antibody-drug conjugates with drug-to-antibody ratios typically ranging from 2 to 4, representing an optimal balance between therapeutic efficacy and pharmacokinetic properties [14]. The heterogeneous nature of lysine conjugation results in a statistical distribution of drug loading, with individual antibody molecules carrying varying numbers of drug molecules [14] [15].

pH Optimization for N-Hydroxysuccinimide Ester-Amine Coupling

The optimization of pH conditions for N-hydroxysuccinimide ester-amine coupling represents a critical parameter in achieving efficient and selective conjugation. The reaction mechanism involves nucleophilic attack of the unprotonated amine on the activated ester carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses with departure of the N-hydroxysuccinimide leaving group [16] [19].

The pH dependence of this reaction stems from the protonation state of the lysine epsilon-amino groups, which exhibit a pKa value of approximately 10.8. At physiological pH, a significant fraction of lysine residues remain protonated and therefore unreactive toward electrophilic attack [19]. The fraction of unprotonated, reactive amines increases with pH according to the Henderson-Hasselbalch equation, leading to enhanced reaction rates at higher pH values [19].

Experimental studies demonstrate that the optimal pH range for N-hydroxysuccinimide ester coupling lies between 8.0 and 9.0 [16]. At pH 8.0, lysine epsilon-amino groups achieve sufficient deprotonation to enable rapid coupling while maintaining reasonable selectivity [16]. The reaction rate increases substantially as pH rises from 7.0 to 8.5, with the half-life of N-hydroxysuccinimide ester hydrolysis decreasing from 4-5 hours at pH 7.0 to 10 minutes at pH 8.6 [17].

Buffer selection plays a crucial role in maintaining optimal pH conditions throughout the conjugation reaction. Phosphate, carbonate-bicarbonate, 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, and borate buffers demonstrate compatibility with N-hydroxysuccinimide ester chemistry [17] [20]. These buffers provide adequate buffering capacity in the desired pH range while avoiding primary amine groups that would compete for reaction with the activated ester [17].

The preparation of optimal conjugation buffer involves mixing phosphate-buffered saline at pH 7.4 with sodium bicarbonate solution adjusted to pH 9.0 using sodium hydroxide. The typical formulation combines 20 parts phosphate-buffered saline with 1 part sodium bicarbonate solution, yielding a final pH of 8.3 [16]. This pH represents a compromise between maximizing reaction rate and minimizing competing hydrolysis reactions [16].

The competing hydrolysis reaction represents a significant challenge in N-hydroxysuccinimide ester chemistry, with the rate of hydrolysis increasing exponentially with pH. The hydrolysis reaction follows pseudo-first-order kinetics, with rate constants increasing from approximately 7×10⁻⁵ per second at pH 7.4 to significantly higher values at more alkaline conditions [21]. This competition between desired conjugation and undesired hydrolysis necessitates careful optimization of reaction conditions to maximize coupling efficiency [21].

Temperature effects on pH optimization require consideration of both reaction kinetics and hydrolysis rates. While elevated temperatures accelerate both desired and undesired reactions, the relative rates may shift depending on the activation energies of the competing processes. Standard conjugation protocols typically employ temperatures between room temperature and 37°C to balance reaction efficiency with stability considerations [17] [20].

Ionic strength effects on pH optimization arise from electrostatic interactions between charged species in solution. High ionic strength conditions can stabilize charged transition states and influence the effective pKa values of reactive groups. Buffer concentrations typically range from 0.1 to 0.2 molar to provide adequate buffering capacity without introducing excessive ionic strength effects [22].

Maleimide-Thiol Chemistry for Sulfhydryl Group Attachment

The maleimide-thiol reaction represents a cornerstone of bioconjugation chemistry, providing exceptional selectivity and stability for covalent attachment of sulfhydryl-containing molecules. This reaction proceeds through a Michael addition mechanism, where the sulfhydryl group acts as a nucleophile attacking the electron-deficient carbon-carbon double bond of the maleimide ring [10] [23].

The reaction mechanism involves initial nucleophilic attack of the thiol sulfur atom on the beta-carbon of the maleimide ring, forming a carbanion intermediate that subsequently undergoes protonation to yield the stable thioether product [10]. This addition reaction occurs across the double bond of the maleimide ring, resulting in ring opening and formation of a succinimide thioether linkage that cannot be reversed by reducing agents [10].

pH optimization for maleimide-thiol reactions requires maintenance of conditions between 6.5 and 7.5 for optimal selectivity and reaction efficiency [10] [11]. At pH values below 6.5, the reaction rate decreases significantly due to protonation of the thiol group, while pH values above 8.5 promote competing reactions with primary amines and accelerate hydrolysis of the maleimide ring to non-reactive maleamic acid [10].

The specificity of maleimide chemistry for sulfhydryl groups demonstrates remarkable selectivity compared to other nucleophilic amino acid residues. At pH 7, maleimide groups exhibit approximately 1000-fold greater reactivity toward free sulfhydryls compared to primary amines, with negligible reactivity toward tyrosine, histidine, or methionine residues [10] [11]. This selectivity makes maleimide chemistry particularly valuable for site-specific modifications of proteins containing cysteine residues [10].

Reaction kinetics for maleimide-thiol conjugation proceed rapidly under optimal conditions, with second-order rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ depending on the specific maleimide derivative and reaction conditions [23]. The high reactivity enables conjugation reactions to proceed to completion within minutes to hours at millimolar to micromolar concentrations [23].

Stability considerations for maleimide reagents include sensitivity to hydrolysis in aqueous solutions, particularly at elevated pH values. The maleimide ring undergoes ring-opening hydrolysis to form maleamic acid, which lacks reactivity toward sulfhydryl groups [10] [21]. Hydrolysis rates increase exponentially with pH, necessitating careful pH control and minimizing exposure to aqueous conditions prior to conjugation [21].

Experimental protocols for maleimide-thiol conjugation typically employ buffered aqueous solutions at pH 6.5 to 7.5, with reaction times ranging from 30 minutes to 4 hours at room temperature or 4°C [10]. The reaction can be quenched by addition of excess free thiols such as cysteine or beta-mercaptoethanol, which compete for remaining maleimide groups [10].

Interference considerations include the presence of reducing agents such as dithiothreitol or beta-mercaptoethanol, which must be removed prior to maleimide conjugation due to their reactivity with maleimide groups [10]. The non-reducing agent tris(2-carboxyethyl)phosphine does not interfere with maleimide reactions and can be used for disulfide reduction without subsequent removal [10].

The stability of the resulting thioether linkage provides significant advantages for applications requiring long-term stability. Unlike disulfide bonds, thioether linkages cannot be cleaved by reducing agents and remain stable under physiological conditions [10]. This stability is particularly important for antibody-drug conjugate applications where premature drug release could result in systemic toxicity [10].

Purification and Characterization of Antibody-Drug Conjugate Products

The purification and characterization of antibody-drug conjugate products require sophisticated analytical approaches to address the inherent heterogeneity arising from random conjugation chemistry. These methods must effectively separate conjugated species from unreacted antibody and free drug while providing detailed characterization of drug loading and distribution [24] [25].

Hydrophobic interaction chromatography represents the gold standard technique for antibody-drug conjugate purification and analysis, leveraging the increased hydrophobicity imparted by drug conjugation [24] [26] [27]. This technique separates antibody-drug conjugate species based on their differential hydrophobic properties, with higher drug-to-antibody ratios exhibiting increased retention times due to enhanced hydrophobic interactions with the stationary phase [27].

The hydrophobic interaction chromatography method typically employs a high-salt mobile phase containing ammonium sulfate to promote hydrophobic interactions between the conjugated antibody and the stationary phase [26]. The separation is achieved using a linear gradient from high-salt conditions to low-salt or salt-free conditions, with unconjugated antibody eluting first followed by conjugated species in order of increasing drug loading [26] [27].

Experimental protocols for hydrophobic interaction chromatography purification involve adjustment of the antibody-drug conjugate solution to 0.5 molar ammonium sulfate, followed by loading onto a hydrophobic interaction chromatography column equilibrated in high-salt buffer [26]. The separation typically employs a linear gradient over 20 to 40 column volumes, with detection by ultraviolet absorbance at 280 nanometers for protein content and at the drug-specific wavelength for drug quantification [26].

The drug-to-antibody ratio distribution obtained from hydrophobic interaction chromatography provides valuable information about conjugation efficiency and product homogeneity. Typical lysine-conjugated antibody-drug conjugates exhibit drug-to-antibody ratios ranging from 0 to 8, with the distribution following approximately Poisson statistics for random conjugation [14] [28]. The average drug-to-antibody ratio can be calculated from the peak areas and their corresponding assignments [28].

Size exclusion chromatography serves as a complementary technique for assessing aggregation and fragmentation of antibody-drug conjugate products [29] [30] [31]. This method separates molecules based on their hydrodynamic size, enabling quantification of high molecular weight aggregates, monomeric antibody-drug conjugate, and low molecular weight fragments [29]. The technique proves particularly valuable for stability studies and lot release testing [30].

Advanced size exclusion chromatography columns designed specifically for antibody analysis provide enhanced resolution for separating aggregated species from monomeric antibody-drug conjugates [29] [31]. These columns typically employ 1.9 to 2.0 micrometer particles with 200 to 300 angstrom pore sizes optimized for antibody molecular weight ranges [31]. The improved resolution enables accurate quantification of aggregate levels as low as 0.1 percent [29].

Mass spectrometry techniques provide definitive characterization of antibody-drug conjugate products, enabling accurate determination of drug-to-antibody ratios and identification of conjugation sites [32] [33] [34]. Size exclusion chromatography coupled with mass spectrometry offers particular advantages by combining gentle separation conditions with high-resolution mass analysis [32]. This approach preserves native antibody structure while providing detailed molecular weight information for each drug loading species [32].

The deconvolution of mass spectrometry data from antibody-drug conjugates requires sophisticated software algorithms to resolve overlapping isotope patterns and determine accurate molecular weights [33]. The resulting mass spectra typically show a series of peaks corresponding to different drug loading states, with mass differences equal to the molecular weight of the drug-linker unit [32] [33].

Anion exchange chromatography emerges as an alternative purification method for antibody-drug conjugates, particularly for separating positional isomers with identical drug-to-antibody ratios [24]. This technique exploits differences in surface charge distribution resulting from drug conjugation at different lysine sites [24]. Unlike hydrophobic interaction chromatography, anion exchange chromatography can separate drug-to-antibody ratio 4 positional isomers that are indistinguishable by hydrophobic methods [24].

Ultraviolet-visible spectroscopy provides a rapid and convenient method for determining average drug-to-antibody ratios in antibody-drug conjugate preparations [28]. This technique requires distinct absorption maxima for the antibody and drug components, enabling calculation of drug loading from the measured absorbance values and known extinction coefficients [28]. The method proves particularly useful for routine quality control applications where rapid analysis is required [28].

The characterization of antibody-drug conjugate products must address multiple quality attributes including drug-to-antibody ratio, drug distribution, aggregation levels, free drug content, and binding affinity retention [25]. Each analytical method provides complementary information, with the combination of techniques enabling comprehensive product characterization [34]. The selection of appropriate methods depends on the specific antibody-drug conjugate design, development stage, and regulatory requirements [25].

Storage stability studies require monitoring of multiple quality attributes over time under various temperature and humidity conditions [35]. Accelerated stability testing at elevated temperatures provides information about degradation pathways and shelf-life predictions [35]. The formulation of antibody-drug conjugates often requires specialized excipients to prevent aggregation and drug loss during storage [35].

Quality control testing for antibody-drug conjugate products typically includes identity, purity, potency, and safety assessments [25]. Identity testing confirms the correct antibody and drug components, while purity testing quantifies impurities such as aggregates, fragments, and free drug [25]. Potency testing evaluates biological activity through binding assays and cytotoxicity measurements [25]. Safety testing addresses potential immunogenicity and off-target effects [25].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

1102.4699646 g/mol

Monoisotopic Mass

1102.4699646 g/mol

Heavy Atom Count

76

Dates

Last modified: 08-08-2024

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